molecular formula C30H55NO10 B588005 De(cladinosyl) Clarithromycin CAS No. 118058-74-5

De(cladinosyl) Clarithromycin

Cat. No.: B588005
CAS No.: 118058-74-5
M. Wt: 589.8 g/mol
InChI Key: QTLYNHBYTKOXTE-FNAMOMDESA-N
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Description

De(cladinosyl) Clarithromycin, also known as 3-O-Decladinosyl-6-O-methylerythromycin A, is a derivative of Clarithromycin, a macrolide antibiotic. This compound is characterized by the absence of the cladinosyl sugar moiety, which is present in the parent compound, Clarithromycin. This compound has a molecular formula of C30H55NO10 and a molecular weight of 589.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of De(cladinosyl) Clarithromycin involves the selective removal of the cladinosyl sugar moiety from Clarithromycin. This can be achieved through a series of chemical reactions, including hydrolysis and methylation. The process typically involves the use of strong acids or bases to cleave the glycosidic bond, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The production process is optimized to minimize waste and reduce production costs while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

De(cladinosyl) Clarithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

De(cladinosyl) Clarithromycin has several scientific research applications:

Mechanism of Action

De(cladinosyl) Clarithromycin exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting peptidyl transferase activity. This interference with amino acid translocation during protein synthesis results in the inhibition of bacterial growth. The compound may exhibit bacteriostatic or bactericidal effects depending on the concentration and the specific bacterial strain .

Comparison with Similar Compounds

Similar Compounds

    Clarithromycin: The parent compound, which contains the cladinosyl sugar moiety.

    Erythromycin: Another macrolide antibiotic with a similar structure but different functional groups.

    Azithromycin: A macrolide antibiotic with a broader spectrum of activity.

Uniqueness

De(cladinosyl) Clarithromycin is unique due to the absence of the cladinosyl sugar moiety, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Clarithromycin. This structural difference can influence its antibacterial activity and its interaction with bacterial ribosomes .

Properties

CAS No.

118058-74-5

Molecular Formula

C30H55NO10

Molecular Weight

589.8 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C30H55NO10/c1-12-21-30(8,37)25(35)17(4)22(32)15(2)14-29(7,38-11)26(18(5)23(33)19(6)27(36)40-21)41-28-24(34)20(31(9)10)13-16(3)39-28/h15-21,23-26,28,33-35,37H,12-14H2,1-11H3/t15-,16-,17+,18+,19-,20+,21-,23+,24-,25-,26-,28+,29-,30-/m1/s1

InChI Key

QTLYNHBYTKOXTE-FNAMOMDESA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O

Synonyms

3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-6-O-methylerythromycin;  5-O-Desosaminyl-6-O-methylerythronolide A;  3-O-Decladinosyl-6-O-methylerythronolide A; 

Origin of Product

United States

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